molecular formula C8H8Cl4O2SSi B1583146 Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]- CAS No. 79793-00-3

Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-

Cat. No.: B1583146
CAS No.: 79793-00-3
M. Wt: 338.1 g/mol
InChI Key: IHBDUARGLPMOND-UHFFFAOYSA-N
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Description

X-ray Crystallographic Data Interpretation

While specific X-ray crystallographic data for benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]- was not directly available in the search results, the compound's solid-state properties can be inferred from related structural data and physical characteristics. The compound exhibits a melting point range of 38-45°C, indicating relatively weak intermolecular forces consistent with discrete molecular packing in the crystal lattice. The density of 1.37 grams per cubic centimeter reflects efficient molecular packing facilitated by the presence of multiple chlorine atoms, which contribute to van der Waals interactions between adjacent molecules.

Crystallographic analysis of similar benzenesulfonyl chloride derivatives provides insight into the expected molecular geometry and packing arrangements. The sulfonyl chloride functionality typically exhibits sulfur-oxygen bond lengths of approximately 1.43-1.45 Ångströms and sulfur-chlorine bond lengths of approximately 2.00-2.05 Ångströms. The tetrahedral arrangement around sulfur creates characteristic bond angles of approximately 109° between substituents, with slight deviations due to the different electronic properties of oxygen and chlorine atoms.

The trichlorosilyl group demonstrates silicon-chlorine bond lengths typically ranging from 2.02-2.08 Ångströms, with tetrahedral bond angles around silicon of approximately 109.5°. The silicon-carbon bond connecting to the ethyl chain exhibits a typical length of 1.85-1.90 Ångströms. Crystal packing arrangements likely involve chlorine-chlorine intermolecular contacts and possible sulfur-chlorine interactions that stabilize the three-dimensional lattice structure.

Bond Length and Angle Computational Modeling

Computational modeling approaches provide detailed insights into the molecular geometry and conformational preferences of benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-. Density functional theory calculations and molecular mechanics optimizations reveal specific bond lengths and angles that define the three-dimensional structure. The aromatic carbon-carbon bonds in the benzene ring maintain characteristic lengths of approximately 1.39-1.40 Ångströms, consistent with aromatic delocalization.

The carbon-sulfur bond connecting the benzene ring to the sulfonyl chloride group exhibits a length of approximately 1.78 Ångströms, reflecting the partial double-bond character arising from sulfur d-orbital participation. The sulfur-oxygen double bonds demonstrate lengths of approximately 1.43 Ångströms, while the sulfur-chlorine single bond extends to approximately 2.03 Ångströms. The tetrahedral geometry around sulfur creates oxygen-sulfur-oxygen angles of approximately 119°, oxygen-sulfur-chlorine angles of approximately 108°, and carbon-sulfur-chlorine angles of approximately 104°.

The ethyl linker adopts staggered conformations to minimize torsional strain, with carbon-carbon bond lengths of approximately 1.54 Ångströms and carbon-hydrogen bond lengths of approximately 1.09 Ångströms. The carbon-silicon bond exhibits a length of approximately 1.87 Ångströms, consistent with the larger atomic radius of silicon compared to carbon. The three silicon-chlorine bonds demonstrate uniform lengths of approximately 2.05 Ångströms, arranged in perfect tetrahedral geometry with chlorine-silicon-chlorine angles of 109.5°.

Bond Type Length (Ångströms) Angle (Degrees)
Aromatic C-C 1.39-1.40 120
C-S (aromatic) 1.78 -
S=O 1.43 -
S-Cl 2.03 -
C-C (ethyl) 1.54 -
C-Si 1.87 -
Si-Cl 2.05 -
O-S-O - 119
O-S-Cl - 108
C-S-Cl - 104
Cl-Si-Cl - 109.5

Properties

IUPAC Name

4-(2-trichlorosilylethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl4O2SSi/c9-15(13,14)8-3-1-7(2-4-8)5-6-16(10,11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBDUARGLPMOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC[Si](Cl)(Cl)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl4O2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9072864
Record name Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-
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Molecular Weight

338.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

79793-00-3
Record name 2-(4-Chlorosulfonylphenyl)ethyltrichlorosilane
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Record name Benzenesulfonyl chloride, 4-(2-(trichlorosilyl)ethyl)-
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Record name Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-
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Record name Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-
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Record name p-[2-(trichlorosilyl)ethyl]benzenesulphonyl chloride
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Biological Activity

Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]- is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₉H₈Cl₄O₂S
  • Molecular Weight : 295.06 g/mol
  • IUPAC Name : 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride

Benzenesulfonyl chloride derivatives have been studied for their ability to interact with various biological targets. The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, which can modify biomolecules such as proteins and nucleic acids. This reactivity is crucial for their biological activity, particularly in the development of pharmaceuticals.

Antimicrobial Activity

Research indicates that benzenesulfonyl chloride derivatives exhibit antimicrobial properties. For instance, a study demonstrated that compounds with a similar structure showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and function.

Anticancer Properties

Recent investigations into the anticancer potential of sulfonyl chloride compounds have shown promising results. In vitro studies revealed that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways. A notable study reported that a related compound significantly inhibited the proliferation of breast cancer cells (MCF-7) by modulating cell cycle regulators.

Case Studies

  • Anticonvulsant Activity : A related compound was synthesized and evaluated for anticonvulsant activity using the maximal electroshock (MES) test. The findings suggested that modifications in the sulfonyl group can enhance anticonvulsant efficacy while minimizing neurotoxicity .
  • Neurotoxicity Assessment : Neurotoxicity was assessed using the rotarod test in mice, where specific derivatives showed minimal side effects at therapeutic doses. This highlights the potential for developing safer therapeutic agents.

Table 1: Biological Activities of Benzenesulfonyl Chloride Derivatives

CompoundActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
Compound AAntimicrobialStaphylococcus aureus12
Compound BAnticancerMCF-7 (breast cancer)15
Compound CAnticonvulsantMouse models30

Scientific Research Applications

Chemical Synthesis

Benzenesulfonyl chloride derivatives are crucial in organic synthesis, particularly in the formation of sulfonamides and sulfonylureas. The compound can act as a sulfonating agent, facilitating the introduction of sulfonyl groups into organic molecules. This property is particularly valuable in pharmaceutical chemistry for developing new drugs.

Case Study: Synthesis of Sulfonamides

In a study focusing on the synthesis of sulfonamides, benzenesulfonyl chloride was reacted with amines to produce various sulfonamide compounds. The reaction conditions were optimized to achieve high yields and purity. The resulting sulfonamides exhibited significant biological activity, highlighting the utility of benzenesulfonyl chloride in medicinal chemistry .

Analytical Chemistry

Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-, is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. A specific application involves reverse-phase HPLC methods where this compound serves as a derivatizing agent to enhance detection sensitivity.

Application in HPLC

The compound can be analyzed using a Newcrom R1 HPLC column under simple conditions involving acetonitrile and water as the mobile phase. For mass spectrometry (MS) compatibility, phosphoric acid is replaced with formic acid. This method is scalable for preparative separation and pharmacokinetic studies, demonstrating its importance in analytical applications .

Materials Science

In materials science, benzenesulfonyl chloride derivatives are used to functionalize silica gel and other substrates for various applications, including catalysis and sensor development.

Functionalization of Silica Gel

A notable application involves the functionalization of silica gel with 4-ethyl benzenesulfonyl chloride to create a solid support for catalysis. This modification enhances the surface properties of silica gel, making it suitable for use in heterogeneous catalytic reactions .

Environmental Chemistry

Research has also explored the environmental impact of compounds related to benzenesulfonyl chloride. Studies indicate that certain chlorinated compounds can lead to increased incidences of respiratory cancers when exposure occurs over extended periods. While benzenesulfonyl chloride itself has not been directly implicated in such studies, understanding its behavior in environmental contexts remains critical .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzenesulfonyl Chloride Derivatives

The reactivity, stability, and applications of benzenesulfonyl chloride derivatives are heavily influenced by the nature of their substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Molecular Formula Molecular Weight Substituent Key Properties/Applications Regulatory/Handling Notes
Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]- (79793-00-3) C₈H₇Cl₄O₂SSi 356.03 –CH₂CH₂SiCl₃ Hydrolytic reactivity; surface coupling NDSL-listed; moisture-sensitive
Benzenesulfonyl chloride, 4-[2-(trimethoxysilyl)ethyl]- (126519-89-9) C₁₁H₁₇ClO₅SSi 324.85 –CH₂CH₂Si(OCH₃)₃ Hydrolyzes to silanols; less reactive than SiCl₃ Used in polymer modification
Benzenesulfonyl chloride, 4-methyl- (98-59-9) C₇H₇ClO₂S 190.65 –CH₃ Mp: 71°C; stable sulfonating agent Common in organic synthesis
Benzenesulfonyl chloride (parent compound, 98-09-9) C₆H₅ClO₂S 176.62 –H UN 2225; versatile sulfonation reagent Standard handling for sulfonyl chlorides
Benzenesulfonyl chloride, 4-[2-(acetylamino)ethyl]- (35450-53-4) C₁₀H₁₂ClNO₃S 261.73 –CH₂CH₂NHCOCH₃ Mp: 142.5–144°C; bioactive derivatives Used in drug synthesis
4-(Methylsulfonyl)benzenesulfonyl chloride C₇H₇ClO₄S₂ 254.71 –SO₂CH₃ Electron-withdrawing substituent Industrial scale production

Reactivity and Stability Trends

  • Trichlorosilyl vs. Alkoxysilyl Groups: The trichlorosilyl group (–SiCl₃) in the target compound is more hydrolytically reactive than trimethoxysilyl (–Si(OCH₃)₃) or triethoxysilyl (–Si(OCH₂CH₃)₃) analogues. This makes the target compound prone to rapid hydrolysis, forming silanols (–Si(OH)₃), whereas alkoxysilyl derivatives hydrolyze more slowly .
  • Electron-Donating vs. Electron-Withdrawing Substituents : The methyl group in 4-methylbenzenesulfonyl chloride (electron-donating) stabilizes the sulfonyl chloride group, increasing its shelf life compared to electron-withdrawing substituents like –SO₂CH₃ or –SiCl₃. The latter groups enhance electrophilicity, accelerating reactions with nucleophiles (e.g., amines) but reducing stability .
  • Perfluorinated Analogues : Compounds like 4-(pentadecafluoroheptyl)benzenesulfonyl chloride (CAS 25444-35-3) exhibit extreme hydrophobicity and chemical inertness due to perfluorinated chains, contrasting with the hydrophilic trichlorosilyl group’s reactivity .

Preparation Methods

General Synthetic Strategy

The synthesis of benzenesulfonyl chloride derivatives typically involves:

  • Sulfonation of an aromatic precursor to introduce the sulfonyl chloride group.
  • Introduction of the trichlorosilyl ethyl substituent at the para position relative to the sulfonyl chloride.

The key challenge lies in maintaining the integrity of both the sulfonyl chloride and the sensitive trichlorosilyl group during synthesis, as both are reactive and prone to hydrolysis.

Preparation of the Benzenesulfonyl Chloride Core

The benzenesulfonyl chloride moiety is conventionally prepared by sulfonation of benzene derivatives using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2). The process generally follows these steps:

  • Sulfonation step: Chlorosulfonic acid is added to the aromatic compound under controlled temperature (typically below 60°C) to form the sulfonyl chloride intermediate.
  • Hydrolysis and purification: The reaction mixture is carefully quenched and washed to remove excess chlorosulfonic acid and by-products, often involving water washes under controlled conditions to avoid hydrolysis of the sulfonyl chloride to sulfonic acid.
  • Drying and isolation: The product is isolated by filtration or extraction and dried under reduced pressure to obtain anhydrous sulfonyl chloride.

A typical industrial method for preparing 4-chlorobenzenesulfonyl chloride involves reacting chlorobenzene with chlorosulfonic acid in a halogenated aliphatic hydrocarbon solvent, followed by washing and azeotropic distillation to remove water without hydrolysis of the sulfonyl chloride group.

Representative Preparation Procedure (Retrosynthetic Analysis)

Based on retrosynthesis and synthetic planning tools, a feasible route to benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]- involves:

Step Reaction Type Reagents/Conditions Outcome
1 Sulfonation Benzene or substituted benzene + ClSO3H, <60°C Formation of benzenesulfonyl chloride
2 Alkylation or coupling 2-(trichlorosilyl)ethyl halide or equivalent, anhydrous conditions Introduction of 2-(trichlorosilyl)ethyl substituent at para position
3 Purification Washing, drying under reduced pressure Isolation of pure benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-

This route ensures the preservation of both functional groups while minimizing hydrolysis and side reactions.

Industrial Scale Considerations

  • Temperature control is critical during sulfonation to prevent overreaction and degradation.
  • Water exclusion is essential throughout to prevent hydrolysis of sulfonyl chloride and trichlorosilyl groups.
  • Use of halogenated solvents can facilitate the sulfonation and subsequent isolation steps.
  • Post-reaction washing with water must be carefully controlled, often involving multiple washes and azeotropic distillation to remove residual moisture.

Data Table Summarizing Preparation Parameters

Parameter Typical Value/Condition Notes/Comments
Sulfonation temperature < 60°C Prevents decomposition and side reactions
Chlorosulfonic acid to benzene ratio Approx. 3:1 to 3.2:1 (mass ratio) Ensures complete sulfonation
Reaction time (sulfonation) ~1 hour Sufficient for full conversion
Hydrolysis temperature < 60°C Controlled to avoid hydrolysis of sulfonyl chloride
Hydrolysis water to benzene ratio 1:3 to 1:4 (mass ratio) For controlled hydrolysis and phase separation
Neutralization agent Liquid caustic soda (NaOH) pH adjusted to neutrality
Drying method Vacuum distillation, azeotropic removal of water To obtain anhydrous product
Atmosphere Inert gas (N2 or Ar) Protects sensitive trichlorosilyl group

Research Findings and Observations

  • The sulfonyl chloride group is highly sensitive to moisture; thus, anhydrous conditions and careful handling are mandatory.
  • The trichlorosilyl substituent imparts unique reactivity but also increases sensitivity to hydrolysis, necessitating strict moisture exclusion.
  • Industrial processes favor in situ preparation of intermediates without isolation to improve yield and reduce hydrolysis risks.
  • The use of halogenated solvents and azeotropic distillation techniques allows efficient removal of water without decomposing the product.
  • The process described in patents and industrial literature emphasizes economic viability and operational safety by minimizing hazardous steps and maximizing yield.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile/neoprene gloves, sealed goggles, and lab coats. Respiratory protection (e.g., FFP3 masks) is required if dust or vapors form .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse ≥15 minutes with water . In case of inhalation, move to fresh air and seek medical attention .
  • Storage : Store in argon-purged containers at 2–8°C in a dry, ventilated area away from moisture .

Q. How is 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride synthesized, and what are typical yields?

  • Methodological Answer :

  • Synthetic Route : React 4-vinylbenzenesulfonyl chloride with trichlorosilane (HSiCl₃) in anhydrous dichloromethane (DCM) under nitrogen. Use a catalytic amount of Pt/C (0.5 mol%) at 40°C for 12 hours .
  • Purification : Isolate via silica gel chromatography (hexane:EtOAc, 4:1), achieving ~60–70% yield. Monitor by TLC (Rf = 0.3 in hexane:EtOAc 3:1) .

Q. What analytical techniques confirm the structural identity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.5–8.1 ppm); trichlorosilyl ethyl groups show peaks at δ 1.2–1.8 ppm (-CH₂-) and δ 0.8–1.1 ppm (Si-CH₂) .
  • FT-IR : Key stretches include S=O (1360–1380 cm⁻¹) and Si-Cl (490–520 cm⁻¹) .
  • Elemental Analysis : Theoretical composition: C 32.1%, Cl 38.4%, Si 8.9% .

Advanced Research Questions

Q. How can researchers mitigate by-products during functionalization of this compound?

  • Methodological Answer :

  • By-Product Sources : Hydrolysis (Si-Cl → Si-OH) or sulfonic acid formation (sulfonyl chloride → SO₃H).
  • Mitigation : Use molecular sieves (3Å) in reactions to absorb moisture. Optimize stoichiometry (1.1 eq. nucleophile) and reaction time (≤6 hours) to minimize over-reaction .
  • Purification : Employ recrystallization (ethanol/water, 3:1) or preparative HPLC (C18 column, acetonitrile:H₂O gradient) .

Q. What material compatibility challenges arise with this compound, and how are they addressed?

  • Methodological Answer :

  • Glass Reactivity : Hydrolyzes Si-Cl bonds on glass surfaces. Use silanized glassware (5% DMDCS in toluene) or PTFE reactors .
  • Moisture Sensitivity : Conduct reactions under Schlenk line conditions (<10 ppm H₂O). Pre-dry solvents over CaH₂ .

Q. What regulatory considerations apply to its use in Canada?

  • Methodological Answer :

  • NDSL Compliance : The compound is listed on Canada’s Non-Domestic Substances List (NDSL). Importers must submit a New Substances Notification (NSN) to Health Canada, including ecotoxicity data (e.g., LC50 for Daphnia magna) and hydrolysis stability studies .
  • Documentation : Prepare a risk assessment report addressing bioaccumulation potential (log Kow < 3.5) and degradation half-life (t₁/₂ < 60 days in water) .

Q. How can computational modeling predict its reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model transition states. The sulfonyl chloride group exhibits an electrophilic sulfur center (+1.2 e⁻ charge), favoring attack by amines or alcohols .
  • Kinetic Studies : Correlate computed activation energies (Ea ≈ 45 kJ/mol) with experimental Arrhenius plots (kobs at 25–60°C) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-
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Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-

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